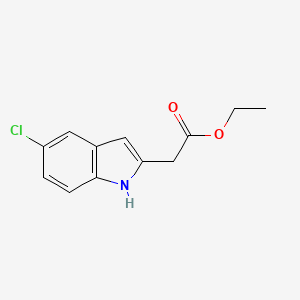
ethyl 2-(5-chloro-1H-indol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-chloro-1H-indol-2-yl)acetate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound, in particular, features a chloro-substituted indole ring, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-1H-indol-2-yl)acetate typically involves the reaction of 5-chloroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Starting Materials: 5-chloroindole and ethyl bromoacetate.
Base: Potassium carbonate.
Solvent: Dimethylformamide (DMF).
Reaction Conditions: Elevated temperature, typically around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-1H-indol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Ethyl 2-(5-chloro-1H-indol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-1H-indol-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, influencing their activity. The chloro substituent can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific biological context and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
Ethyl 2-(5-chloro-1H-indol-2-yl)acetate can be compared with other indole derivatives, such as:
Ethyl 2-(1H-indol-2-yl)acetate: Lacks the chloro substituent, which can affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
5-Chloroindole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its acidity and reactivity.
The uniqueness of this compound lies in its specific combination of the chloro substituent and the ethyl ester group, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-1H-indol-2-yl)acetate |
InChI |
InChI=1S/C12H12ClNO2/c1-2-16-12(15)7-10-6-8-5-9(13)3-4-11(8)14-10/h3-6,14H,2,7H2,1H3 |
InChI Key |
SRVCSHNRBCPWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(N1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















